tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate
Description
tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-amino-3-ethynylbenzylamine scaffold. The Boc group is widely used to protect amines during synthetic processes, enabling selective reactivity in subsequent reactions . The ethynyl substituent at the 3-position of the phenyl ring introduces alkyne functionality, which is pivotal for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . This compound is structurally tailored for drug discovery and materials science, where its alkyne group facilitates conjugation or polymerization.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-5-11-8-10(6-7-12(11)15)9-16-13(17)18-14(2,3)4/h1,6-8H,9,15H2,2-4H3,(H,16,17) |
InChI Key |
VDTGJNRDIZGPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-ethynylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives of the amino group.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines in peptide synthesis.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring and modifications to the carbamate backbone. These variations influence physical properties, synthetic utility, and biological activity. Below is a detailed comparison:
Substituent Effects on the Phenyl Ring
Key Observations:
- Halogenated Derivatives (41e, 41g): Bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy groups direct electrophilic substitution .
- Ethynyl vs. Thiazole (42d): The ethynyl group in the target compound provides orthogonal reactivity for click chemistry, whereas thiazole-containing analogs (e.g., 42d) enhance binding to biological targets like the von Hippel-Lindau (VHL) E3 ubiquitin ligase .
- Trifluoromethyl (21): The CF₃ group increases metabolic stability and lipophilicity, critical for optimizing pharmacokinetics .
Biological Activity
Tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
- CAS Number : 13007375
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, affecting various metabolic pathways. Its structural components allow it to bind effectively to active sites on target enzymes, thereby modulating their activity.
Biological Activity Overview
The compound has been studied for its effects in several areas:
- Enzyme Inhibition :
- Cell Viability and Protection :
- Anti-inflammatory Effects :
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study assessing the neuroprotective effects of the compound against Aβ-induced toxicity, researchers found that treatment with this compound significantly improved cell viability in astrocytes. The results indicated a reduction in cell death rates when treated with the compound alongside Aβ peptides, suggesting its potential role in Alzheimer's disease management .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. It was found to inhibit acetylcholinesterase with an IC50 value indicating moderate potency. This characteristic makes it a candidate for further development into therapeutic agents targeting cholinergic dysfunctions .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Enzyme Inhibition | Cell Viability Enhancement | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Present |
| Compound A (similar structure) | Weak | Minimal | Absent |
| Compound B (related carbamate) | Strong | Moderate | Present |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
